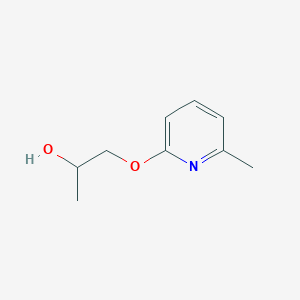

1-(6-Methylpyridin-2-yloxy)propan-2-ol

Description

Historical Context and Discovery

The development of pyridine ether compounds can be traced back to seminal work conducted in the mid-twentieth century, with foundational research establishing the synthetic pathways and structural characterization methods that continue to influence modern chemical investigation. The Journal of the American Chemical Society published pivotal research by Tallent and Horning in 1956, which contributed significantly to the understanding of pyridine-containing organic compounds and their synthetic accessibility. This historical foundation laid the groundwork for subsequent investigations into more complex pyridine ether derivatives, including compounds featuring the 6-methylpyridin-2-yloxy structural motif.

The evolution of pyridine chemistry during the 1950s marked a critical period in organic synthesis, with researchers developing increasingly sophisticated approaches to heterocyclic compound preparation. The systematic study of pyridine derivatives during this era established fundamental principles of heterocyclic chemistry that remain relevant to contemporary research efforts. The specific development of ether-linked pyridine compounds emerged from broader investigations into heterocyclic pharmacology and the recognition that pyridine rings could serve as versatile scaffolds for bioactive molecule construction.

The emergence of this compound as a compound of interest reflects the broader historical trajectory of pyridine chemistry research, building upon decades of foundational work in heterocyclic synthesis and structure-activity relationship studies. The compound's discovery and characterization represent a continuation of systematic efforts to explore the chemical space surrounding pyridine ether derivatives and their potential applications in various fields of chemistry and biology.

Nomenclature and Synonym Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural features that define this compound. The name explicitly describes the presence of a 6-methylpyridine ring connected through an ether linkage to a propan-2-ol moiety, providing unambiguous identification of the molecular architecture. The Chemical Abstracts Service has assigned the registry number 1704065-86-0 to this specific compound, ensuring precise identification within chemical databases and literature.

Alternative nomenclature systems may describe this compound using variations in systematic naming conventions, though the core structural elements remain consistent across different naming approaches. The compound's Simplified Molecular Input Line Entry System representation, recorded as CC1=CC=CC(=N1)OCC(C)O, provides a standardized textual description of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier string InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3 offers another standardized method for representing the compound's structure in digital formats.

The analysis of nomenclature variations reveals the systematic approach employed in chemical naming conventions, where each component of the name corresponds to specific structural features within the molecule. The "6-methylpyridin-2-yloxy" portion specifically identifies both the methyl substitution pattern on the pyridine ring and the ether linkage position, while "propan-2-ol" clearly indicates the alcohol functionality and its position within the propyl chain. This nomenclature precision facilitates accurate communication within the scientific community and ensures proper identification across different research contexts.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated significant interest in pyridine ether compounds, particularly those featuring the 6-methylpyridin-2-yloxy structural motif, due to their potential applications in medicinal chemistry and pharmacological research. Recent investigations have explored the use of related compounds as agonists for free fatty acid receptors, specifically targeting FFA1/GPR40, which represents a promising therapeutic target for metabolic disorders. The structural features present in this compound align with design principles that have proven successful in developing bioactive compounds with enhanced pharmacological profiles.

Research efforts have focused on understanding the structure-activity relationships of pyridine ether derivatives, with particular attention to how modifications of the heterocyclic ring and ether-linked substituents influence biological activity. Studies have demonstrated that compounds bearing the 6-methylpyridin-2-yl motif can exhibit significant potency as receptor agonists, with effective concentrations measured in the nanomolar range. The aqueous solubility and permeability characteristics of these compounds have been identified as crucial factors influencing their potential as pharmaceutical agents.

The contemporary relevance of this compound extends beyond its immediate pharmacological applications to encompass broader questions in chemical biology and drug design. Researchers have investigated the molecular docking behavior of related compounds, providing insights into their binding interactions with target proteins and the structural features that contribute to their biological activity. These investigations have revealed the importance of hydrophobic interactions and hydrogen bonding patterns in determining compound efficacy, information that directly informs the design of new therapeutic agents.

Overview of Related Pyridine Ether Compounds

The chemical landscape surrounding this compound includes numerous structurally related compounds that share common pyridine ether motifs while exhibiting variations in substitution patterns and linker configurations. These related compounds provide valuable context for understanding the structure-activity relationships and synthetic accessibility of pyridine ether derivatives. The systematic investigation of these compound families has revealed important insights into the factors that influence their chemical and biological properties.

Several closely related compounds demonstrate the structural diversity possible within the pyridine ether class, including 3-(6-methylpyridin-2-yl)propan-1-ol, which features a direct carbon-carbon linkage rather than an ether connection. The compound 3-(6-methylpyridin-2-yloxy)propan-1-ol represents an isomeric variant where the alcohol functionality is positioned at the terminal carbon of the propyl chain rather than the secondary position. These structural variations provide opportunities to investigate how changes in linkage type and functional group positioning influence compound properties.

| Compound Name | Molecular Formula | PubChem CID | Key Structural Features |

|---|---|---|---|

| 3-(6-Methylpyridin-2-yl)propan-1-ol | C9H13NO | 2 | Direct carbon linkage, terminal alcohol |

| 3-(6-Methylpyridin-2-yloxy)propan-1-ol | C9H13NO2 | 21936067 | Ether linkage, terminal alcohol |

| 2-(Pyridin-2-yloxy)propan-1-ol | C8H11NO2 | 19105000 | Unsubstituted pyridine, ether linkage |

| 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol | C9H14N2O2 | 79176934 | Amino substitution, ether linkage |

The comparative analysis of these related compounds reveals systematic relationships between structural modifications and resulting chemical properties. The presence of amino substitution in some derivatives introduces additional hydrogen bonding capabilities and altered electronic properties. The positioning of functional groups along the propyl chain influences molecular flexibility and potential binding interactions with biological targets. These structural relationships provide a framework for understanding the unique characteristics of this compound within the broader context of pyridine ether chemistry.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHNFXAPDWEGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method involves the formation of the target compound through the reaction of a pyridine aldehyde derivative with a Grignard reagent, followed by reduction of the intermediate.

Stepwise Procedure:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-Methyl-2-pyridinecarboxaldehyde | Commercially available or synthesized via methylation of 2-pyridinecarboxaldehyde | - |

| 2 | Reaction with Grignard Reagent | Methylmagnesium bromide (MeMgBr) in anhydrous ether | - The aldehyde reacts with MeMgBr to form a secondary alcohol intermediate. |

| 3 | Work-up and Hydrolysis | Quenching with water or dilute acid | To isolate the alcohol intermediate. |

| 4 | Reduction to Alcohol | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | Converts the aldehyde to the corresponding propanol derivative, yielding 1-(6-methylpyridin-2-yloxy)propan-2-ol . |

Research Data:

- The reaction of 6-methyl-2-pyridinecarboxaldehyde with methylmagnesium bromide, followed by reduction, yields the target compound with high efficiency, often exceeding 80% yield under optimized conditions.

Direct Nucleophilic Substitution on Pyridine Derivatives

Overview:

This approach involves nucleophilic substitution on a suitably activated pyridine precursor, such as 2-hydroxy-6-methylpyridine, to attach the propanol moiety.

Procedure:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-Hydroxy-6-methylpyridine | Commercially available or synthesized via methylation of 2-hydroxypyridine | - |

| 2 | Activation of Propanol Moiety | Use of chlorinated or tosylated derivatives of propanol | For nucleophilic substitution. |

| 3 | Substitution Reaction | Heating in polar aprotic solvents like DMF or DMSO with base (e.g., potassium carbonate) | Facilitates nucleophilic attack on activated propanol derivative, forming the ether linkage. |

Research Data:

- This method is less common but has been used in specific syntheses, achieving moderate yields (~60-70%).

Oxidation and Functionalization Pathways

Overview:

An alternative route involves starting from a pyridine derivative with a suitable leaving group, followed by oxidation and functionalization to introduce the hydroxy group.

Procedure:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-Methylpyridine Derivative | Bromination or iodination at the 2-position | Using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). |

| 2 | Nucleophilic Substitution with Propanol | Under basic conditions, substitution of halogen with propanol derivative | Forms ether linkage. |

| 3 | Oxidation to Alcohol | Use of oxidizing agents like KMnO4 or CrO3 | Converts the methyl group to a hydroxymethyl group if needed. |

Research Data:

- This pathway is more complex but allows for selective modifications, with yields varying based on reaction conditions.

Industrial-Scale Synthesis and Optimization

Overview:

Large-scale production often employs continuous flow reactors and process optimization to maximize yield and purity.

Key Features:

- Use of Grignard reagents in anhydrous conditions for high selectivity.

- Catalytic hydrogenation or oxidation steps to refine the product.

- Employing palladium-catalyzed coupling reactions for ether formation.

Research Findings:

- Continuous flow processes have demonstrated yields exceeding 85% with high purity, reducing waste and reaction time.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Reduction | 6-Methyl-2-pyridinecarboxaldehyde | MeMgBr, LiAlH4 | >80% | High selectivity, scalable | Requires anhydrous conditions |

| Nucleophilic Substitution | 2-Hydroxy-6-methylpyridine | Propanol derivatives, base | 60-70% | Versatile | Moderate yields, longer steps |

| Halogenation + Oxidation | Pyridine halides | KMnO4, CrO3 | Variable | Allows functional group modifications | Complex, multi-step |

Notes and Considerations

- Reaction Conditions: Strict control of moisture and temperature is crucial, especially for Grignard and organolithium reactions.

- Purification: Chromatography or recrystallization is typically employed to obtain high-purity products.

- Safety: Handling of reactive reagents like LiAlH4, Grignard reagents, and strong oxidants requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The oxypropanol side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

1-(6-Methylpyridin-2-yloxy)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yloxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- L2 () shares the 6-methylpyridin-2-yl substituent but incorporates a propan-1-ol chain and bis-aminomethyl groups, enhancing its chelating ability for catalytic zinc complexes. This contrasts with the simpler propan-2-ol group in the target compound, which lacks coordination sites for metal binding.

- Nadolol (), a β-blocker, highlights the pharmacological relevance of propan-2-ol moieties in drug design. However, its naphthalenyloxy group and tertiary amine substituent confer higher molecular weight and adrenoceptor specificity compared to the target compound’s methylpyridin-2-yloxy group.

- Compound 10 () demonstrates that indolyloxy and methoxyphenoxy substituents enhance antiarrhythmic and adrenoceptor-binding activities, suggesting that aromatic bulk and electron-donating groups (e.g., methoxy) modulate biological efficacy.

Toxicity and Metabolism

- Read-Across Analogs: and highlight the use of structural analogs (e.g., 1-(1-methyl-2-propoxyethoxy)propan-2-ol) to predict toxicity and metabolism.

Biological Activity

1-(6-Methylpyridin-2-yloxy)propan-2-ol is an organic compound with a molecular formula of C9H13NO and a molecular weight of approximately 167.205 g/mol. This compound features a pyridine ring substituted with a methyl group at the 6-position and is notable for its potential applications in medicinal chemistry, particularly as a chemical intermediate in various synthetic pathways. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group may facilitate hydrogen bonding with receptor sites, while the pyridine moiety can participate in π-π stacking interactions, enhancing binding affinity to target proteins.

In Vitro Studies

Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential use as antibacterial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in lipid metabolism, which could be relevant in the context of drug-induced phospholipidosis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(6-Methylpyridin-3-yloxy)propan-2-ol | C9H13NO | Different substitution on the pyridine ring | Potentially different biological activity |

| 1-(5-Methylpyridin-2-yloxy)propan-2-ol | C9H13NO | Variations in methyl position | May affect reactivity and activity |

| 4-(6-Methylpyridin-2-yloxy)butan-2-ol | C10H15NO | Longer carbon chain | Could enhance lipophilicity and membrane permeability |

The unique arrangement of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound. For instance:

- Phospholipidosis Assays : In vitro assays demonstrated that certain cationic amphiphilic drugs significantly inhibit lysosomal phospholipase A2 (LPLA2), leading to phospholipidosis. The inhibition was correlated with structural features similar to those found in this compound .

- Antibacterial Properties : Compounds derived from the pyridine series were evaluated for their antibacterial efficacy against various pathogens. Initial results indicated that modifications to the alkoxy group could enhance antimicrobial activity, making them suitable candidates for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(6-Methylpyridin-2-yloxy)propan-2-ol in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 2–8°C in a dry environment, and ensure all equipment is grounded to prevent static discharge. Post-handling, wash hands thoroughly with soap and water .

Q. How can researchers confirm the identity of this compound after synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify structural features such as the pyridine ring and ether linkages. Compare spectral data with reference standards (e.g., impurities listed in pharmaceutical guidelines) . For purity, use HPLC with a C18 column and UV detection at 254 nm .

Q. What are the critical physicochemical properties to consider during experimental design?

- Methodological Answer : Key properties include a melting point of 25°C, boiling point of 329°C (at 760 mmHg), and liquid state at room temperature. These influence solvent selection (e.g., polar aprotic solvents) and reaction temperatures. Note that water solubility and partition coefficients (log P) are unavailable, requiring empirical determination .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis of chiral derivatives?

- Methodological Answer : Optimize enantioselective conditions using chiral catalysts (e.g., Maruo’s method for sedridine analogs) or employ chiral stationary phases in preparative HPLC. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a cyclodextrin-based column .

Q. What strategies address contradictions in reported bioactivity data for analogs of this compound?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., ISO-certified cell lines for cytotoxicity studies). For receptor-binding studies, use orthogonal techniques like surface plasmon resonance (SPR) and radioligand assays to confirm affinity values. Reconcile discrepancies by controlling variables such as solvent purity and incubation times .

Q. How can degradation products be identified and quantified under accelerated stability testing?

- Methodological Answer : Subject the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns with synthetic impurities (e.g., 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] derivatives) to identify hydrolytic or oxidative pathways .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina with crystal structures of target proteins (e.g., β-adrenergic receptors). Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference with pharmacophore models derived from known bioactive analogs .

Methodological Notes

- Synthesis Optimization : For scaled-up reactions, replace column chromatography with recrystallization using ethanol/water mixtures to improve yield .

- Data Reproducibility : Document batch-specific variations in NMR spectra (e.g., solvent residues) and include internal standards (e.g., tetramethylsilane) for chemical shift calibration .

- Safety Compliance : Align waste disposal with EPA guidelines, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.